

Larazotide: A Technical Deep Dive into its Molecular Landscape and Functional Dynamics

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For Immediate Release

This whitepaper provides a comprehensive technical overview of **larazotide**, a novel octapeptide currently under investigation for its therapeutic potential in celiac disease and other conditions characterized by increased intestinal permeability. This document is intended for researchers, scientists, and drug development professionals, offering a granular look at its molecular structure, mechanism of action, and the experimental evidence that underpins our current understanding.

Molecular Structure and Chemical Properties

Larazotide, also known as **larazotide** acetate (formerly AT-1001), is a synthetic octapeptide with the amino acid sequence Glycyl-Glycyl-L-Valyl-L-Leucyl-L-Valyl-L-Glutaminyl-L-Prolyl-Glycine (GGVLVQPG).[1][2] Its structure is derived from the zonula occludens toxin (Zot) produced by Vibrio cholerae.[1][3]



Property	Value	Reference
Molecular Formula	C32H55N9O10	[1][2]
Molar Mass	725.845 g/mol	[1]
IUPAC Name	glycylglycyl-L-valyl-L-leucyl-L- valyl-L-glutaminyl-L- prolylglycine	[1]
CAS Number	258818-34-7	[1]

Mechanism of Action: A Tight Junction Modulator

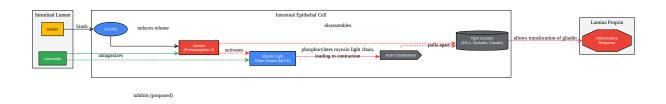
Larazotide functions as a tight junction regulator by acting as an antagonist to zonulin, a protein that modulates intestinal permeability.[4][5][6] In conditions like celiac disease, gluten exposure triggers the release of zonulin, which in turn leads to the disassembly of tight junctions, the protein complexes that seal the paracellular space between intestinal epithelial cells. This increased permeability allows gluten peptides and other luminal antigens to translocate into the lamina propria, initiating an inflammatory cascade.

Larazotide is thought to prevent the opening of these tight junctions, thereby restoring the intestinal barrier function.[6][7][8] Mechanistically, it has been shown to inhibit the redistribution and rearrangement of key tight junction and cytoskeletal proteins, including Zonula Occludens-1 (ZO-1) and actin.[2] Furthermore, evidence suggests that **larazotide** may inhibit myosin light chain kinase (MLCK), an enzyme responsible for phosphorylating the myosin light chain, a critical step in the contraction of the actin-myosin ring that leads to tight junction opening.[7]

Signaling Pathway of Larazotide's Action

The following diagram illustrates the proposed signaling pathway through which **larazotide** exerts its effects on intestinal epithelial tight junctions.





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Proposed signaling pathway of larazotide in modulating tight junction integrity.

Quantitative Data from Preclinical and Clinical Studies

Preclinical Data

In vitro and in vivo preclinical studies have demonstrated the potential of **larazotide** to mitigate the effects of inflammatory triggers on intestinal permeability.



Experimental Model	Key Finding	Quantitative Data	Reference
Caco-2 cell monolayers	Inhibition of cytokine- induced permeability	Larazotide (1 and 3 mM) inhibited the increase in Lucifer Yellow permeability caused by a mixture of TNF-α, IFN-γ, and IL-1β.	[9]
Caco-2 cell monolayers	Inhibition of gliadin peptide transport	Larazotide (100 µM) inhibited the translocation of a gliadin 13-mer peptide across the cell monolayer.	[9]
Gliadin-sensitized HLA-HCD4/DQ8 double transgenic mice	Inhibition of gliadin- induced inflammation	Larazotide inhibited gliadin-induced macrophage accumulation in the intestine.	[2]

Clinical Data

Multiple clinical trials have evaluated the efficacy and safety of **larazotide** acetate in patients with celiac disease.

Table 1: Efficacy of Larazotide Acetate in a Phase 2b Trial (NCT01396213)[4][10]



Endpoint	Larazotide Acetate 0.5 mg	Placebo	p-value
Change in average on-treatment Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS) score	Significant improvement	-	0.022 (ANCOVA)
Decrease in symptomatic days (CeD PRO)	26%	-	0.017
Increase in improved symptom days	31%	-	0.034
≥50% reduction in weekly average abdominal pain score for ≥6 of 12 weeks	Achieved	-	0.022
Decrease in non- gastrointestinal symptoms (headache and tiredness)	Significant improvement	-	0.010

Table 2: Effect of Larazotide Acetate on Intestinal Permeability (Lactulose/Mannitol Ratio)[1][8]



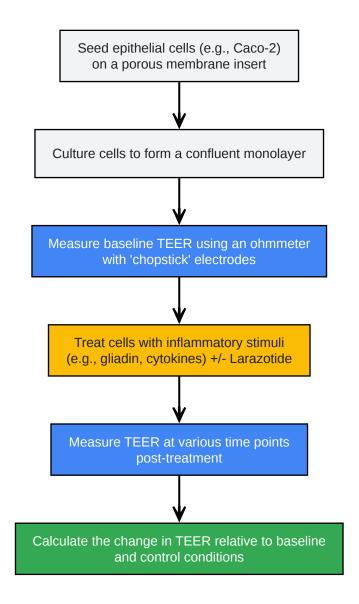
Study Population	Intervention	Change in LAMA Ratio	Outcome
Celiac disease patients on a gluten- free diet with gluten challenge	Larazotide Acetate (0.25, 1, 4, or 8 mg)	Not statistically significant	High variability in outpatient LAMA measurements precluded accurate assessment.
Celiac disease patients on a gluten- free diet with gluten challenge	Placebo	Worsening of gastrointestinal symptoms	-

It is important to note that a Phase 3 clinical trial (CedLara) was discontinued after an interim analysis indicated that the trial was unlikely to meet its primary endpoint.[5]

Experimental Protocols Transepithelial Electrical Resistance (TEER) Assay

This assay is a non-invasive method to measure the integrity of tight junctions in cell culture models.





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General workflow for a Transepithelial Electrical Resistance (TEER) assay.

Detailed Methodology:

- Cell Culture: Caco-2 cells are seeded onto permeable filter supports (e.g., Transwell® inserts) and cultured until a confluent monolayer is formed, which typically takes 21 days.
- TEER Measurement: An epithelial volt-ohmmeter is used to measure the electrical resistance across the cell monolayer. The reading is normalized to the surface area of the filter and expressed as $\Omega \cdot \text{cm}^2$.



- Treatment: The cell monolayers are treated with the experimental compounds (e.g., gliadin peptides, cytokines) in the presence or absence of **larazotide**.
- Data Analysis: Changes in TEER over time are recorded and compared between different treatment groups to assess the effect of larazotide on barrier function. A decrease in TEER indicates increased paracellular permeability.[2]

Intestinal Permeability (Lactulose/Mannitol) Assay

This in vivo assay assesses intestinal permeability in human subjects.

Detailed Methodology:

- Baseline Measurement: Subjects ingest a solution containing two non-metabolizable sugars, lactulose and mannitol.
- Urine Collection: Urine is collected over a specified period (e.g., 6 hours).
- Sugar Analysis: The concentrations of lactulose and mannitol in the urine are quantified.
- Ratio Calculation: The ratio of lactulose to mannitol (LAMA ratio) is calculated. Mannitol, a
 smaller molecule, is readily absorbed, while the larger lactulose is only absorbed when
 intestinal permeability is increased. An elevated LAMA ratio is indicative of increased
 intestinal permeability.[1]

Myosin Light Chain Kinase (MLCK) Activity Assay

This in vitro assay measures the enzymatic activity of MLCK.

Detailed Methodology:

- Reaction Mixture: A reaction mixture is prepared containing purified MLCK, its substrate (myosin light chain), ATP, and calmodulin in a suitable buffer.
- Initiation: The reaction is initiated by the addition of Ca²⁺.
- Incubation: The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period.



- Detection of Phosphorylation: The phosphorylation of the myosin light chain can be detected using various methods, such as:
 - Radiolabeling: Using [y-³²P]ATP and measuring the incorporation of the radiolabel into the myosin light chain.
 - Antibody-based detection: Using a phospho-specific antibody that recognizes the phosphorylated form of the myosin light chain.
 - ADP-Glo™ Kinase Assay: A luminescent assay that measures the amount of ADP produced during the kinase reaction.[11]
- Inhibition Studies: To assess the inhibitory effect of **larazotide**, the assay is performed with varying concentrations of the peptide, and the IC₅₀ value is determined.

Conclusion

Larazotide is a promising therapeutic candidate that targets a key mechanism in the pathogenesis of celiac disease and other inflammatory conditions: the regulation of intestinal tight junctions. Its well-defined molecular structure and targeted mechanism of action, supported by a growing body of preclinical and clinical data, make it a subject of significant interest in the field of drug development. Further research is warranted to fully elucidate its therapeutic potential and to identify the patient populations most likely to benefit from this novel treatment modality.

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